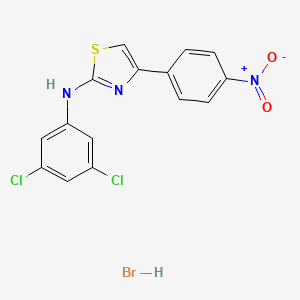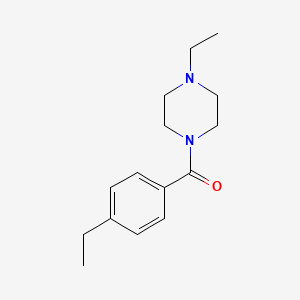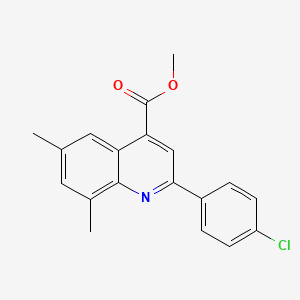![molecular formula C23H21BrN2O2 B5032373 N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5032373.png)
N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide)
Vue d'ensemble
Description
N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) is a useful research compound. Its molecular formula is C23H21BrN2O2 and its molecular weight is 437.3 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) is 436.07864 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CB2 Receptor Inverse Agonists and Osteoclast Inhibitors
The compound N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) and its derivatives have been studied as potential CB(2) inverse agonists and osteoclast inhibitors. These compounds have shown high binding affinity and selectivity for the CB(2) receptor, and they exhibit significant inhibition of osteoclast formation, indicating their potential as leads for antiosteoporosis agents (Yang et al., 2012).
Anti-HIV Activity
A symmetrical 1-pyrrolidineacetamide derivative of N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) has been identified as a new anti-HIV compound. It exhibits the ability to competitively inhibit HIV-1 integrase binding to viral DNA. This compound has shown effectiveness in inhibiting HIV-1 replication in cells and has potential as a lead for HIV-1 integrase inhibitor development (Du et al., 2008).
Optical Limiting Properties and DFT Calculations
N,N'-bis(4-bromothiophenyl-2-methylene)hydrazine, a derivative of N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide), has been synthesized and characterized for its optical limiting properties. These materials exhibit third-order nonlinear behavior, making them of interest in the field of photonic materials (Ghazzali et al., 2007).
Propriétés
IUPAC Name |
N-[(4-bromophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c24-20-13-11-19(12-14-20)23(25-21(27)15-17-7-3-1-4-8-17)26-22(28)16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOMWSOFFUKQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Br)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5032298.png)
![2-methyl-3-[2-(1-piperidinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5032301.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5032302.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5032319.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B5032322.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5032326.png)
![N'-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B5032333.png)
![4-butoxy-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5032345.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5032362.png)



![ethyl 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5032390.png)

